molecular formula C19H12F3N3OS B2594791 N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897464-78-7

N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2594791
CAS No.: 897464-78-7
M. Wt: 387.38
InChI Key: YTSMSRLSGXFXHT-UHFFFAOYSA-N
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Description

"N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide" is a structurally complex compound featuring an imidazo[2,1-b][1,3]thiazole core linked to a 4-fluorophenyl group at position 6 and an acetamide side chain substituted with a 3,4-difluorophenyl moiety. The fluorinated aromatic substituents enhance lipophilicity and bioavailability, which are critical for membrane penetration and target binding .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3OS/c20-12-3-1-11(2-4-12)17-9-25-14(10-27-19(25)24-17)8-18(26)23-13-5-6-15(21)16(22)7-13/h1-7,9-10H,8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSMSRLSGXFXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of Fluorinated Phenyl Groups: The fluorinated phenyl groups are introduced via nucleophilic aromatic substitution reactions, often using fluorinated anilines and suitable electrophiles.

    Acetylation: The final step involves the acetylation of the imidazo[2,1-b][1,3]thiazole core with acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient aromatic rings (particularly the 4-fluorophenyl group) undergo nucleophilic substitution under controlled conditions. Key reactions include:

Reaction Type Reagents/Conditions Outcome
Aromatic Fluorine DisplacementKOH/EtOH, 80°C Replacement of fluorine with hydroxyl or amine groups at the para position
Thiazole Ring FunctionalizationPOCl₃, DMF (Vilsmeier-Haack) Formylation at the C-5 position of the imidazo-thiazole system

Mechanistic Insight : The electron-withdrawing fluorine atoms activate the aromatic ring for nucleophilic attack, while the imidazo-thiazole core directs electrophilic substitution to specific positions .

Hydrolysis and Condensation Reactions

The acetamide moiety participates in hydrolysis and condensation processes:

Reaction Type Reagents/Conditions Outcome
Acid-Catalyzed HydrolysisH₂SO₄ (conc.), reflux Cleavage of the acetamide group to yield carboxylic acid derivatives
Hydrazide FormationNH₂NH₂, EtOH, Δ Conversion to hydrazide derivatives for biological screening

Structural Impact : Hydrolysis products retain the imidazo-thiazole core but lose the dimethylphenyl group, reducing lipophilicity .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enhances structural diversity:

Reaction Type Catalyst/Reagents Outcome
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O Introduction of aryl/heteroaryl groups at the C-6 position
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃ Installation of amine functionalities on the difluorophenyl ring

Notable Example : Coupling with 3-nitrophenylboronic acid increased antiproliferative activity by 9-fold in analogs (IC₅₀: 0.20–0.86 µM) .

Biological Interactions

The compound interacts with biological targets via:

Interaction Type Target Key Structural Determinants
Hydrogen BondingKinase ATP-binding pocketsFluorine atoms and acetamide carbonyl group
π-π StackingDNA intercalation sites Aromatic imidazo-thiazole and fluorophenyl systems

Activity Correlation : Derivatives with para-electron-donating groups (e.g., -OCH₃) show enhanced binding affinity compared to halogenated analogs .

Stability and Degradation Pathways

Under physiological conditions, the compound demonstrates:

Condition Degradation Pathway Half-Life
Acidic pH (pH 2.0)Imidazo-thiazole ring opening12–18 hours
UV ExposurePhotooxidation of fluorophenyl48 hours (50% degradation)

Metabolite Identification : Primary metabolites include 4-fluorobenzoic acid and thiazole-2-carboxamide .

Comparative Reactivity Table

Key differences between fluorinated and non-fluorinated analogs:

Property Fluorinated Analog Chlorinated Analog
Electrophilic ReactivityModerate (σₚ = 0.06) High (σₚ = 0.23)
Metabolic StabilityEnhanced (t₁/₂ = 8.2 h)Reduced (t₁/₂ = 3.1 h)
Solubility in PBS12.5 µg/mL8.7 µg/mL

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide exhibit promising anticancer properties. For instance, imidazo[2,1-b][1,3]thiazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. Studies show that these compounds can inhibit cell growth in murine leukemia and mammary carcinoma models, suggesting their potential as anticancer agents .

CompoundCancer TypeIC50 (µM)
7aL12105.6
8cFM3A4.2

Antimicrobial Properties

The compound's structural analogs have been reported to possess antibacterial and antifungal activities. For example, derivatives containing the imidazo[2,1-b][1,3]thiazole scaffold have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Escherichia coli. These findings highlight the potential of this compound in developing new antimicrobial therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the imidazo[2,1-b][1,3]thiazole core through cyclization reactions.
  • Introduction of fluorine substituents via electrophilic aromatic substitution.
  • Final acetamide formation through coupling reactions.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the applications of this compound:

  • Case Study 1 : A study evaluated the anticancer effects of a series of thiazole derivatives in vitro and found that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells.
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy of thiazole derivatives against Pseudomonas aeruginosa, revealing a notable reduction in bacterial viability when treated with these compounds.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The fluorinated phenyl groups and the imidazo[2,1-b][1,3]thiazole core may interact with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Side Chain Modifications : Piperazine-containing derivatives (e.g., 5l) exhibit lower melting points (116–118°C) due to increased flexibility, improving solubility .
  • Fluorine vs. Methoxy : The target compound’s 3,4-difluorophenyl group may confer higher metabolic stability than methoxy groups (e.g., 3f) due to resistance to oxidative demethylation .

Pharmacological Activity Comparisons

Anticancer and enzyme inhibition activities of analogous compounds highlight substituent-dependent efficacy.

Compound Target Activity (Cell Line/Enzyme) IC₅₀/Inhibition Rate Reference
5l VEGFR2 inhibition 5.72% inhibition at 20 μM
5l Cytotoxicity (MDA-MB-231 breast cancer) 1.4 μM (vs. sorafenib: 5.2 μM)
5a Cytotoxicity (HepG2 liver cancer) IC₅₀ = 22.6 μM
3f Aldose reductase inhibition Moderate activity (specific data not provided)
4d Antibacterial/antifungal Not explicitly quantified

Key Observations :

  • Chlorophenyl vs. Fluorophenyl : 5l’s 4-chlorophenyl group correlates with potent VEGFR2 inhibition and selectivity for MDA-MB-231 over HepG2 . The target compound’s 4-fluorophenyl group may retain similar selectivity but with altered pharmacokinetics.
  • Piperazine Linkers : Piperazine-containing derivatives (e.g., 5l) show enhanced cytotoxicity, likely due to improved cellular uptake .
  • Bromophenyl Derivatives : Bromine-substituted compounds (e.g., 3f) demonstrate moderate enzyme inhibition, suggesting halogen size influences binding pocket interactions .

Biological Activity

N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C17_{17}H15_{15}F2_{2}N3_{3}S
  • Molecular Weight : 345.38 g/mol

The structure includes a difluorophenyl group and an imidazo-thiazole moiety which are known to contribute to its biological activity.

Research indicates that compounds with imidazo-thiazole structures often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives demonstrate antibacterial and antifungal properties. The imidazo-thiazole scaffold has been linked to inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer Activity : This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can act as inhibitors of key enzymes involved in cancer cell metabolism.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds found that thiazole derivatives exhibit potent activity against various bacterial strains. For instance:

CompoundMIC (μg/mL)Target Organism
Compound A0.125 - 8Staphylococcus aureus
Compound B0.5 - 4Candida albicans

The specific MIC values for this compound have not been extensively documented but are expected to be within similar ranges based on structural analogs .

Anticancer Activity

Research has identified that derivatives of imidazo-thiazoles can inhibit the growth of various cancer cell lines. For example:

Cell LineIC50_{50} (μM)Reference
MCF-73.2
DU1456.8
A5498.4

These findings suggest that this compound could exhibit similar or enhanced activity against these cancer cell lines.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a related imidazo-thiazole compound significantly inhibited Escherichia coli growth at low concentrations (MIC: 0.5 μg/mL). This suggests potential effectiveness for this compound against Gram-negative bacteria .
  • Cancer Cell Proliferation : In vitro studies on imidazo-thiazole derivatives indicated their ability to induce apoptosis in MCF-7 breast cancer cells via caspase activation pathways. The exact pathways for this compound remain to be elucidated but are likely similar due to structural similarities .

Q & A

Basic Research Question

  • HPLC-DAD : Purity >98% (C18 column, acetonitrile/water + 0.1% TFA).
  • ¹H/¹³C NMR : Key signals include δ 8.2–8.5 ppm (imidazole H), δ 4.3 ppm (CH₂CO), and δ 165 ppm (C=O) .
  • HRMS : Exact mass matching within 5 ppm (e.g., C₂₄H₁₇F₃N₄OS requires m/z 478.0964) .

How do crystal packing interactions influence solubility and formulation development?

Advanced Research Question
Tight π-π stacking (3.5 Å spacing) and hydrogen-bonded dimers reduce aqueous solubility (<10 µg/mL). Strategies to improve bioavailability:

  • Salt formation (e.g., trifluoroacetate, citrate).
  • Amorphous solid dispersion with PVP-VA64 .
    DSC/TGA analysis identifies melting points (~250°C) and glass transition temperatures (Tg) for stability assessment .

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